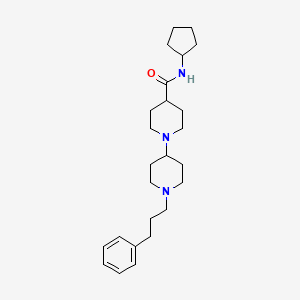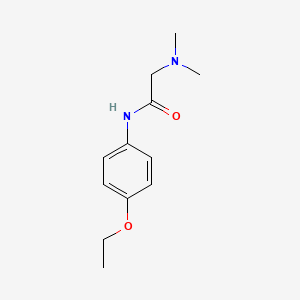![molecular formula C21H23ClN2O2 B4896339 3-(2-chlorophenyl)-N-[4-(1-piperidinylcarbonyl)phenyl]propanamide](/img/structure/B4896339.png)
3-(2-chlorophenyl)-N-[4-(1-piperidinylcarbonyl)phenyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-chlorophenyl)-N-[4-(1-piperidinylcarbonyl)phenyl]propanamide, commonly known as CPP, is a chemical compound that has been extensively studied for its potential use in scientific research. CPP is a small molecule that has been shown to have a wide range of biochemical and physiological effects.
Mecanismo De Acción
CPP is thought to enter cells through a process known as endocytosis. Once inside the cell, CPP can interact with various intracellular components and transport cargo across the cell membrane. The exact mechanism of action of CPP is still not fully understood and is an area of active research.
Biochemical and Physiological Effects
CPP has been shown to have a wide range of biochemical and physiological effects. CPP has been shown to be non-toxic to cells and can be used at high concentrations without causing significant damage. CPP has been shown to have anti-inflammatory and anti-cancer properties and has been used to develop new therapies for these conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using CPP in lab experiments is its ability to transport cargo across the cell membrane. This allows for the delivery of various types of cargo, including peptides, proteins, and nucleic acids, into cells. Another advantage is that CPP is non-toxic to cells and can be used at high concentrations without causing significant damage. However, one limitation of using CPP is that its mechanism of action is still not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are many potential future directions for the use of CPP in scientific research. One area of active research is the development of new drug delivery systems using CPP. Another area of research is the study of the mechanism of action of CPP and its potential use in the treatment of various diseases. Additionally, there is ongoing research into the development of new CPP analogs that may have improved properties for use in research.
Métodos De Síntesis
CPP can be synthesized using a variety of methods, including the reaction of 2-chlorobenzoyl chloride with piperidine followed by the reaction with 4-aminobenzophenone. Another method involves the reaction of 2-chlorobenzoyl chloride with piperidine followed by the reaction with 4-(4-aminophenyl)butyric acid. These methods have been shown to be effective in producing high yields of CPP.
Aplicaciones Científicas De Investigación
CPP has been widely used in scientific research as a tool to study the transport of small molecules across cell membranes. CPP has been shown to be an effective carrier molecule for delivering various types of cargo, including peptides, proteins, and nucleic acids, into cells. CPP has also been used to study the mechanism of action of various drugs and to develop new drug delivery systems.
Propiedades
IUPAC Name |
3-(2-chlorophenyl)-N-[4-(piperidine-1-carbonyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O2/c22-19-7-3-2-6-16(19)10-13-20(25)23-18-11-8-17(9-12-18)21(26)24-14-4-1-5-15-24/h2-3,6-9,11-12H,1,4-5,10,13-15H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEQKCSJYJCVKMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)CCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chlorophenyl)-N-[4-(piperidine-1-carbonyl)phenyl]propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[benzyl(ethyl)amino]methyl}-4,6-diiodophenol](/img/structure/B4896266.png)
![N~1~-(5-chloro-2-methoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4896271.png)
![3-[(4-methoxy-3-nitrobenzoyl)amino]-4-methylbenzoic acid](/img/structure/B4896276.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methoxybenzamide](/img/structure/B4896296.png)
![N-[4-(3-imino-1-pyrazolidinyl)-2-methylphenyl]acetamide](/img/structure/B4896304.png)
![8-[2-(2-bromo-4-chlorophenoxy)ethoxy]quinoline](/img/structure/B4896310.png)
![2-{3-[2-(4-chlorophenyl)ethyl]-5-oxo-1-phenyl-2-thioxo-4-imidazolidinyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B4896315.png)
![3-(4-fluorophenyl)-5-{2-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4896316.png)
![2-bromo-4-chloro-1-[2-(4-ethoxyphenoxy)ethoxy]benzene](/img/structure/B4896324.png)

![ethyl 2-cyclohexyl-3-{[5-(dimethylamino)-2-methylphenyl]amino}-3-oxopropanoate](/img/structure/B4896326.png)
![1-cyclopentyl-4-{3-[5-(2,5-dimethoxybenzyl)-1,3,4-oxadiazol-2-yl]propanoyl}piperazine](/img/structure/B4896345.png)